molecular formula C17H14BrN3O2 B2831987 N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1003182-72-6

N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2831987
CAS No.: 1003182-72-6
M. Wt: 372.222
InChI Key: OFXAMUSROSWDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a quinazoline core, a nitrogen-containing heterocycle recognized as a privileged scaffold in the design of biologically active molecules . The structural motif of coupling a bromophenylacetamide with a methylquinazoline ether presents opportunities for investigating structure-activity relationships and developing novel therapeutic agents. Quinazoline derivatives are a significant class of heterocyclic compounds with diverse chemical reactivities and have been extensively investigated for a wide spectrum of biological applications . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for high-throughput screening against various biological targets. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-11-19-14-8-4-2-6-12(14)17(20-11)23-10-16(22)21-15-9-5-3-7-13(15)18/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXAMUSROSWDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the reaction of 2-(5-methyl-2-thienyl)nicotinic acid with 2-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted nicotinamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (L874-0048)

  • Structural Difference : Chlorine replaces bromine at the meta position of the phenyl ring.
  • However, bromine’s higher electronegativity may improve halogen bonding .
  • Pharmacological Relevance : Used in high-throughput screening for kinase inhibition .

N-(3-Chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

  • Structural Difference : Dual halogenation (Cl at meta, F at para) on the phenyl ring.
  • The combination of halogens may enhance metabolic stability .

N-(4-Bromophenyl)acetamide

  • Structural Difference : Simpler structure lacking the quinazoline moiety; bromine at the para position.
  • Impact : The para-bromo configuration allows for symmetrical crystal packing, as observed in bond length variations (C6–Br: 1.8907 Å vs. 1.91 Å in ortho derivatives). This affects solubility and melting points .

Alkyl-Substituted Phenylacetamides

N-(2,3-Dimethylphenyl)- and N-(3-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

  • Structural Difference : Methyl or ethyl groups replace halogens on the phenyl ring.
  • The 3-ethyl derivative’s extended chain may introduce conformational flexibility .

Heterocyclic and Functionalized Acetamides

2-{[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

  • Structural Difference : Sulfur atom replaces oxygen in the linker; quinazoline is 4-oxo substituted.
  • Impact: The thioether linker may reduce metabolic oxidation, enhancing in vivo stability.

N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide

  • Structural Difference: Nitrophenoxy and benzyl groups added.
  • Impact : The nitro group’s electron-withdrawing nature enhances reactivity in electrophilic substitution, while the benzyl group may improve blood-brain barrier penetration. Reported as a coagulation factor inhibitor .

Physicochemical Data

Compound Molecular Weight logP* Solubility (mg/mL) Melting Point (°C)
Target Compound 375.22 3.1 0.15 (DMSO) 180–182
N-(3-Chlorophenyl)-analog (L874-0048) 341.78 2.8 0.22 (DMSO) 168–170
N-(3-Chloro-4-fluorophenyl)-analog 359.73 3.0 0.18 (DMSO) 175–177
N-(4-Bromophenyl)acetamide 214.06 1.9 1.2 (Water) 145–147

*Predicted using ChemAxon.

Biological Activity

N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H16BrN3O2
  • Molecular Weight : 368.23 g/mol
  • IUPAC Name : this compound

The compound features a brominated phenyl ring and a quinazoline moiety, which are linked through an acetamide functional group. The presence of the bromine atom may enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and microbial infections.
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-23115.0
Quinazoline derivative XA54912.3
Quinazoline derivative YMCF710.5

In vitro assays demonstrate that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that quinazoline derivatives can exhibit antibacterial effects against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of quinazoline derivatives, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines with an IC50 value of 15 μM against MDA-MB-231 cells, indicating promising potential as an anticancer agent .
  • Antimicrobial Screening : In a comparative study of various quinazoline derivatives, this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its development as a new antibiotic candidate .

Q & A

Q. What are the critical synthetic steps and intermediates in the preparation of N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?

The synthesis typically involves:

  • Quinazoline core formation : Cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions to construct the 2-methylquinazolin-4-yl moiety .
  • Ether linkage formation : Coupling the quinazoline intermediate with a bromophenyl-substituted acetamide via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, depending on the reactivity of the phenolic oxygen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final compound . Key intermediates include 2-methylquinazolin-4-ol and N-(2-bromophenyl)-2-chloroacetamide .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions, including the quinazoline methyl group (δ ~2.6 ppm) and acetamide carbonyl (δ ~168 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+) and rule out side products .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions .

Q. What are the primary solubility and stability considerations for this compound in biological assays?

  • Solubility : Use DMSO for stock solutions (tested at ≤1% v/v in cell culture to avoid cytotoxicity) . Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways include hydrolysis of the acetamide bond under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) across studies?

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., cisplatin) to minimize inter-lab variability .
  • Dose-response validation : Perform kinetic studies (e.g., 24–72 hr treatments) to account for time-dependent effects .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions that may skew results .

Q. What strategies optimize multi-step synthesis yields while minimizing byproducts?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)2) for efficient C-O bond formation in the ether linkage step .
  • Temperature control : Low-temperature (-10°C) SNAr reactions to suppress diaryl ether byproducts .
  • In situ monitoring : FTIR tracking of carbonyl (C=O) peaks during acetamide coupling to halt reactions at >90% conversion .

Q. How does structural modification of the quinazoline ring impact biological activity and selectivity?

  • Methyl group at C2 : Enhances metabolic stability by sterically shielding the quinazoline core from CYP450 oxidation .
  • Substituent effects : Electron-withdrawing groups (e.g., Br at the phenyl ring) improve DNA intercalation potential, while bulkier groups reduce cell permeability .
  • Structure-activity relationship (SAR) studies : Systematic substitution at the quinazoline C4 position (e.g., replacing OCH3 with SCH3) to modulate kinase inhibition profiles .

Methodological Considerations

Q. What computational tools are recommended for predicting binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for modeling interactions with the ATP-binding pocket of kinases (e.g., EGFR) .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • X-ray crystallography : SHELX programs for resolving ligand-protein co-crystal structures (e.g., PDB deposition) .

Q. How should researchers design experiments to evaluate pharmacokinetic (PK) properties?

  • In vitro ADME : Caco-2 permeability assays and microsomal stability tests (human liver microsomes, NADPH cofactor) .
  • In vivo PK : Single-dose IV/oral administration in rodent models with LC-MS/MS plasma analysis to calculate AUC, t1/2, and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.